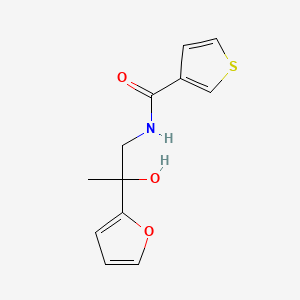

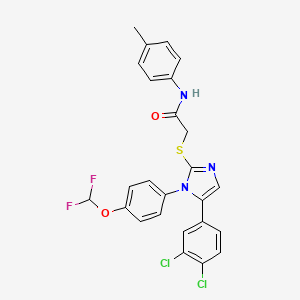

![molecular formula C13H13N3O3S2 B2752857 N-(imidazo[2,1-b]thiazol-6-ylmethyl)-4-methoxybenzenesulfonamide CAS No. 852453-45-3](/img/structure/B2752857.png)

N-(imidazo[2,1-b]thiazol-6-ylmethyl)-4-methoxybenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of this compound involves several steps. The process starts with the formation of an alkynylpalladium iodide intermediate from the reaction . The process takes place under the catalysis of the simple PdI2/KI system under relatively mild conditions . The mechanistic pathway leading to carbonylated imidazo[2,1-b]thiazole occurs through an ordered sequence of steps, involving amine-induced N-deprotection .Molecular Structure Analysis

The molecular structure of this compound is complex. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

The chemical reactions of this compound are diverse. The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis

This compound has several physical and chemical properties. It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications

Cerebrovascular Applications

A study by Barnish et al. (1980) describes a series of imidazo[2,1-b]thiadiazole and imidazo[2,1-b]thiazolesulfonamide carbonic anhydrase inhibitors, highlighting their potential in increasing cerebral blood flow without causing significant metabolic acidosis. This application suggests a therapeutic potential for cerebrovascular conditions such as preventing stroke or treating conditions that benefit from increased cerebral blood flow. Read more about this research.

Antimicrobial and Anti-inflammatory Activities

Shetty et al. (2010) synthesized novel imidazo[2,1-b]thiazole sulfides and sulfones, demonstrating their efficacy as anthelmintic and anti-inflammatory agents. This research broadens the scope of N-(imidazo[2,1-b]thiazol-6-ylmethyl)-4-methoxybenzenesulfonamide derivatives for potential use in treating infections and inflammation. Read more about this research.

Photodynamic Therapy for Cancer Treatment

Pişkin et al. (2020) developed new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, showing high singlet oxygen quantum yield. These compounds are promising for photodynamic therapy (PDT) applications in cancer treatment due to their excellent photophysical properties and potential as Type II photosensitizers. Read more about this research.

Anticancer Potential

Tsai et al. (2016) evaluated the anticancer effect of novel aminothiazole-paeonol derivatives on various cancer cell lines, identifying compounds with significant inhibitory activity against human gastric adenocarcinoma and colorectal adenocarcinoma. This study underscores the potential of these derivatives in developing new anticancer agents. Read more about this research.

Antimicrobial and Antiproliferative Agents

El-Gilil (2019) synthesized a series of N-ethyl-N-methylbenzenesulfonamide derivatives, showcasing their effectiveness as antimicrobial and antiproliferative agents. This research highlights the potential of these compounds in treating infections and cancer, particularly showing potent activity against lung and liver carcinoma cell lines. Read more about this research.

Safety and Hazards

Mechanism of Action

Target of Action

Imidazo[2,1-b]thiazoles, a class of compounds to which this molecule belongs, have been found to exhibit a wide range of biological activities, including antifungal, antitubercular, antipsychotic, antiviral, and antitumor activities . These activities suggest that the compound may interact with a variety of biological targets.

Mode of Action

The synthesis of imidazo[2,1-b]thiazoles involves an ordered sequence of steps, including amine-induced n-deprotection and oxidative aminocarbonylation of the triple bond . This suggests that the compound may interact with its targets through similar mechanisms.

Result of Action

Imidazo[2,1-b]thiazoles have been found to exhibit antitumor activity, suggesting that this compound may have similar effects .

properties

IUPAC Name |

N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3S2/c1-19-11-2-4-12(5-3-11)21(17,18)14-8-10-9-16-6-7-20-13(16)15-10/h2-7,9,14H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUFMGOOYDOWDGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NCC2=CN3C=CSC3=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(imidazo[2,1-b]thiazol-6-ylmethyl)-4-methoxybenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzo[d][1,3]dioxol-5-yl(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2752775.png)

![2-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2752776.png)

![tert-butyl N-[2-(piperidin-2-yl)oxan-4-yl]carbamate](/img/structure/B2752779.png)

![N-(4-chlorophenyl)-4-oxo-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxamide](/img/structure/B2752780.png)

![4-[1-(6-Cyanopyridin-3-yl)sulfonylpiperidin-2-yl]butanoic acid](/img/structure/B2752781.png)

![Methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoate](/img/structure/B2752792.png)

![1-(3-chlorobenzyl)-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2752797.png)